9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
CAS No.:
Cat. No.: VC18335512
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol -](/images/structure/VC18335512.png)
Specification
Molecular Formula | C10H19NO2 |
---|---|
Molecular Weight | 185.26 g/mol |
IUPAC Name | 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
Standard InChI | InChI=1S/C10H19NO2/c1-11-5-3-10(4-6-11)8-9(12)2-7-13-10/h9,12H,2-8H2,1H3 |
Standard InChI Key | XTUPYQFRIISAND-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2(CC1)CC(CCO2)O |
Introduction
Structural Characterization and Nomenclature
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol belongs to the class of spirocyclic compounds, defined by two rings sharing a single atom (the spiro atom). The nomenclature breaks down as follows:
-
Spiro[5.5]: Indicates two fused rings, each containing five members.
-
1-Oxa: Denotes an oxygen atom in the first ring.
-
9-Aza: Specifies a nitrogen atom at position 9 in the second ring.
-
9-Methyl: A methyl substituent at position 9.
-
4-ol: A hydroxyl group at position 4.
The molecule’s three-dimensional conformation is critical to its interactions with biological targets. The spiro junction imposes rigidity, potentially enhancing binding affinity to receptors . Computational modeling of related spirocyclic compounds suggests that the oxygen and nitrogen atoms participate in hydrogen bonding, while the methyl group contributes to hydrophobic interactions .
Synthetic Methodologies
The synthesis of 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can be inferred from analogous routes described for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives . A representative approach involves multi-step sequences starting from simple bicyclic precursors:
Step 1: Formation of the Spirocyclic Core
Reaction of a phenethylamine derivative with a carbonyl-containing reagent under basic conditions generates the spirocyclic intermediate. For example, cyclization of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane (17-1) with aniline yields a piperidin-4-ol intermediate .
Step 2: Functionalization at Position 4
Step | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
1 | DMSO, KOH, 50°C | 17-1 | 77 |
2 | Aniline, 100°C | 18-1 | 76 |
3 | 2-Chloropropionyl chloride, THF | 19-1 | 89 |
4 | KOtBu, −30°C | 15c | 84 |
Adapted from synthesis of 4-aryl derivatives .
Physicochemical Properties
While experimental data for 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol are scarce, key properties can be extrapolated from structurally similar compounds :
-
LogP: Estimated ~3.4 (moderate lipophilicity).
-
Solubility: Thermodynamic solubility of 2.63 mg/mL at pH 2 and 0.16 mg/mL at pH 7.4 for analog 15au .
-
pKa: Basic nitrogen (pKa ~7.8) due to the spirocyclic amine .
-
Melting Point: Likely >150°C (based on crystalline analogs).
The hydroxyl group at position 4 enhances water solubility compared to non-hydroxylated derivatives, while the methyl group at position 9 increases metabolic stability.
Pharmacological Profile and Biological Activity
Although direct studies on 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol are unavailable, its structural similarity to dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists suggests potential analgesic applications . Key findings from related compounds include:
MOR Agonism
Compound 15au (a 4-aryl derivative) demonstrated full MOR agonism (Emax = 100%) in vitro, with analgesic efficacy comparable to oxycodone in murine models . The spirocyclic scaffold’s rigidity likely enhances receptor binding.
σ1R Antagonism
σ1R antagonism in 15au conferred peripheral analgesic effects, reversing hyperalgesia without central nervous system side effects . This dual activity reduced opioid-induced constipation, a major limitation of traditional MOR agonists .
Selectivity Profile
Applications and Future Directions
The unique dual pharmacodynamic profile of spirocyclic compounds like 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol positions them as candidates for:
-
Non-addictive Analgesics: Dual MOR/σ1R modulation may reduce abuse liability.
-
Peripheral Pain Management: Local activity minimizes central side effects.
-
Neuroprotective Agents: σ1R antagonism has shown promise in neurodegenerative diseases.
Future research should prioritize:
-
Synthetic Optimization: Improving selectivity over 5-HT2B and α1AR.
-
In Vivo Toxicology: Assessing long-term safety and metabolic stability.
-
Clinical Translation: Advancing lead compounds to preclinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume